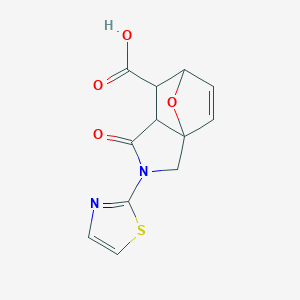

1-Oxo-2-(1,3-thiazol-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

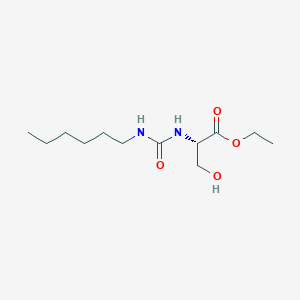

This compound is part of a broader category of chemicals that exhibit significant biological activities due to their structural complexity and the presence of multiple functional groups. It is related to molecules that have shown a range of biological activities and are of interest in the development of new pharmaceuticals.

Synthesis Analysis

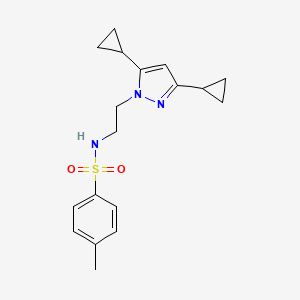

The synthesis of related compounds typically involves multi-step chemical reactions. For example, the reaction of 5-arylfurfurilamines with maleic anhydride can lead to the formation of related hexahydro-epoxyisoindole carboxylic acids. These reactions can involve tautomeric mixtures, esterification, and unexpected cleavage products, indicating a complex synthetic pathway that requires precise control over reaction conditions to obtain the desired product (Nadirova et al., 2019).

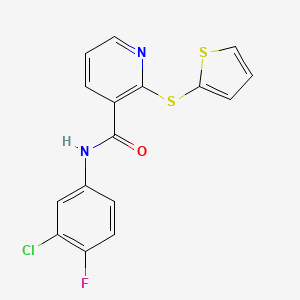

Molecular Structure Analysis

The molecular structure of these compounds can be elucidated using techniques like X-ray structural analysis. The structural analysis reveals details about the arrangement of atoms within the molecule and can show how tautomeric forms or diastereomers differ in their crystal packing modes. This information is crucial for understanding the compound's reactivity and interactions with biological targets (Poplevin et al., 2016).

Chemical Reactions and Properties

The compound's chemical properties, including its reactivity with other molecules, are shaped by its functional groups. For instance, carboxylic acids and their derivatives play a pivotal role in many biological processes. The presence of a thiazole moiety may enhance certain biological activities, such as anti-inflammatory, antiviral, and antifungal properties (Fedotov & Hotsulia, 2023).

Scientific Research Applications

Chemical Synthesis and Structure

- The compound is involved in the formation of cyclic acid forms through the reaction of furfurylamines with maleic anhydride, leading to products confirmed by X-ray structural analysis (Nadirova et al., 2019).

- Synthesis processes involving 2-aminobenzothiazole derivatives have been explored, including the formation of compounds with promising antibacterial activity (Palkar et al., 2017).

Conformational and Structural Studies

- The conformational properties of related compounds have been studied using ab initio calculations, revealing insights into the energetics and structural behavior of such molecules (Kaiser et al., 2000).

Synthesis Techniques and Methodologies

- Research has focused on efficient synthesis methods for related compounds, exploring tandem acylation and intramolecular cycloaddition reactions (Zubkov et al., 2014).

- Investigations into novel synthesis pathways for related compounds have been conducted, leading to the development of new medicinal chemistry approaches (Kinoshita et al., 2016).

Tautomerism and Reaction Mechanisms

- The compound and its derivatives have been part of studies on ring-chain tautomerism, enhancing our understanding of reaction mechanisms in organic chemistry (Zubkov et al., 2016).

properties

IUPAC Name |

4-oxo-3-(1,3-thiazol-2-yl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c15-9-8-7(10(16)17)6-1-2-12(8,18-6)5-14(9)11-13-3-4-19-11/h1-4,6-8H,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBDEFWFIYRKEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1C4=NC=CS4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2485817.png)

![4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485822.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2485823.png)

![4-[6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2485825.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2485829.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2485831.png)

![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)

![(4Ar,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2485837.png)